An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxypyridine-2-sulfonyl Fluoride
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxypyridine-2-sulfonyl Fluoride
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-Methoxypyridine-2-sulfonyl fluoride, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from structurally similar analogs, such as 4-Methoxypyridine-3-sulfonyl fluoride and the parent compound 3-Methoxypyridine, to provide an informed projection of its characteristics. The guide covers molecular and structural data, predicted physical and chemical properties, and detailed experimental protocols for the determination of key parameters. This document aims to serve as a foundational resource to support the synthesis, handling, and application of 3-Methoxypyridine-2-sulfonyl fluoride in a research and development setting.
Introduction: The Significance of Substituted Pyridine Sulfonyl Fluorides
Substituted pyridines are a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The introduction of a sulfonyl fluoride moiety imparts unique reactivity, enabling its use as a covalent probe, a building block in "click chemistry" (specifically Sulfur(VI) Fluoride Exchange, or SuFEx), and in the synthesis of novel drug candidates.[2] The methoxy substituent, in turn, can significantly influence the electronic properties, metabolic stability, and conformational behavior of the parent pyridine ring.[1]
3-Methoxypyridine-2-sulfonyl fluoride, while not extensively documented, represents a unique combination of these functional groups. The relative positioning of the methoxy and sulfonyl fluoride groups is anticipated to influence its reactivity and interaction with biological targets. This guide provides a detailed projection of its physicochemical properties to aid in its synthesis, characterization, and application.
Molecular and Structural Information
The foundational step in understanding the behavior of a molecule is to define its structure and basic molecular properties.
Chemical Structure
The chemical structure of 3-Methoxypyridine-2-sulfonyl fluoride is depicted below.
Caption: Chemical structure of 3-Methoxypyridine-2-sulfonyl fluoride.
Predicted Molecular Properties
The following table summarizes the predicted molecular properties of 3-Methoxypyridine-2-sulfonyl fluoride, calculated based on its structure, alongside the known properties of its parent compound, 3-Methoxypyridine, and a structural isomer, 4-Methoxypyridine-3-sulfonyl fluoride.
| Property | 3-Methoxypyridine-2-sulfonyl fluoride (Predicted) | 3-Methoxypyridine[3][4] | 4-Methoxypyridine-3-sulfonyl fluoride[5][6] |
| Molecular Formula | C₆H₆FNO₃S | C₆H₇NO | C₆H₆FNO₃S |
| Molecular Weight | 191.18 g/mol | 109.13 g/mol | 191.18 g/mol |
| CAS Number | Not available | 7295-76-3 | 2137698-57-6 |
Physicochemical Properties: An Inferential Analysis
Physical State and Appearance
Based on related sulfonyl fluorides and substituted pyridines, 3-Methoxypyridine-2-sulfonyl fluoride is predicted to be a colorless to pale yellow liquid or a low-melting solid at room temperature.
Melting and Boiling Points
The melting and boiling points are expected to be significantly higher than those of 3-Methoxypyridine due to the increase in molecular weight and polarity from the sulfonyl fluoride group.
-
3-Methoxypyridine:
-
Prediction for 3-Methoxypyridine-2-sulfonyl fluoride: A higher boiling point is anticipated, likely requiring vacuum distillation to prevent decomposition.
Solubility
The solubility of a compound is a critical parameter for its application in various experimental settings. The pyridine nitrogen provides a site for protonation, which can enhance aqueous solubility in acidic conditions. The sulfonyl fluoride group is polar, while the pyridine ring and methoxy group introduce some lipophilicity.
-
3-Methoxypyridine: Soluble in water (31.49 g/L at 25°C), ethanol, and methanol.[8]
-
General Sulfonyl Fluorides: Often exhibit low solubility in aqueous solutions but are soluble in organic solvents like DMSO, ethanol, methanol, and isopropanol.[9]
-
Predicted Solubility Profile:
-
Water: Sparingly soluble.
-
Polar Organic Solvents (e.g., DMSO, DMF, Acetonitrile): Likely soluble.
-
Non-polar Organic Solvents (e.g., Hexane): Likely insoluble.
-
Stability and Reactivity
The stability of sulfonyl fluorides is a key feature that makes them valuable reagents.[10]
-
Hydrolytic Stability: Sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts.[11] However, their stability is pH-dependent, with increased rates of hydrolysis under alkaline conditions.[9] It is recommended to prepare fresh aqueous solutions before use.
-
Thermal Stability: Aryl and heteroaryl sulfonyl fluorides generally exhibit good thermal stability.[10][12]
-
Reactivity: The sulfonyl fluoride group is a potent electrophile and can react with nucleophiles in a process known as Sulfur(VI) Fluoride Exchange (SuFEx).[13] This reactivity is central to its application in covalent labeling and click chemistry. The pyridine ring can undergo reactions typical of this heterocycle, although the electron-withdrawing nature of the sulfonyl fluoride group will influence its reactivity.
Spectroscopic Characterization
The following sections outline the expected spectroscopic features of 3-Methoxypyridine-2-sulfonyl fluoride, which are crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy and sulfonyl fluoride groups.[14]
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the sulfonyl fluoride group will likely appear as a doublet due to coupling with the fluorine atom.[15][16]
-
¹⁹F NMR: A signal corresponding to the fluorine atom of the sulfonyl fluoride group is expected. The chemical shift of this signal can provide information about the electronic environment of the sulfonyl fluoride moiety.[17]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group.[18]
-
Predicted IR Absorption Bands:
-
S=O Asymmetric Stretch: ~1410-1370 cm⁻¹
-
S=O Symmetric Stretch: ~1204-1166 cm⁻¹
-
C-O-C Stretch (Methoxy): ~1250 cm⁻¹ and ~1050 cm⁻¹
-
C=N and C=C Stretching (Pyridine Ring): ~1600-1400 cm⁻¹
-
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 191.0052 (for C₆H₆FNO₃S)
-
Fragmentation Pattern: Common fragmentation pathways for sulfonyl fluorides include the loss of SO₂F, F, and SO₂. The pyridine ring can also undergo characteristic fragmentation.[19]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the determination of key physicochemical properties.
Synthesis of Heteroaryl Sulfonyl Fluorides
A common method for the synthesis of heteroaryl sulfonyl fluorides involves the oxidation of the corresponding thiol followed by fluorination.[20]
Caption: A general synthetic workflow for heteroaryl sulfonyl fluorides.
Protocol:
-
Oxidation: The starting material, 3-methoxy-2-mercaptopyridine, is oxidized to the corresponding sulfonyl chloride. This can be achieved using aqueous sodium hypochlorite at low temperatures.[20]
-
Fluorination: The intermediate sulfonyl chloride is then converted to the sulfonyl fluoride. This can be accomplished through a halide exchange reaction using a fluoride source such as potassium bifluoride (KHF₂) or potassium fluoride (KF).[20][21]
-
Purification: The final product is purified using standard techniques such as column chromatography or distillation under reduced pressure.
Determination of Aqueous Solubility
A qualitative and semi-quantitative assessment of solubility can be performed using the following protocol.[22][23][24]
-
Preparation: Weigh approximately 25 mg of 3-Methoxypyridine-2-sulfonyl fluoride into a small test tube.
-
Water Addition: Add 0.75 mL of deionized water in small portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition, vigorously shake the test tube for at least 30 seconds.
-
Observation: Observe if the compound dissolves completely.
-
Classification:
-
Soluble: If the entire solid dissolves.
-
Sparingly Soluble: If a portion of the solid dissolves.
-
Insoluble: If the solid does not appear to dissolve.
-
-
Solubility in Other Solvents: Repeat the procedure with other solvents such as 5% HCl, 5% NaOH, ethanol, and DMSO to build a comprehensive solubility profile.
Assessment of Hydrolytic Stability
The stability of the compound in aqueous buffer can be monitored over time using High-Performance Liquid Chromatography (HPLC).
-
Solution Preparation: Prepare a stock solution of 3-Methoxypyridine-2-sulfonyl fluoride in a water-miscible organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to aqueous buffers of different pH values (e.g., pH 4, 7, and 9) to a final concentration of approximately 100 µM.
-
Time Points: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer, quench any further reaction if necessary (e.g., by adding an equal volume of acetonitrile), and analyze by HPLC.
-
Data Interpretation: Monitor the decrease in the peak area of the parent compound over time to determine its rate of degradation at different pH values.
Conclusion
While direct experimental data for 3-Methoxypyridine-2-sulfonyl fluoride is limited, a robust profile of its physicochemical properties can be inferred from its structural analogs and the well-established chemistry of substituted pyridines and sulfonyl fluorides. It is predicted to be a polar molecule with moderate aqueous solubility, good solubility in organic solvents, and the characteristic stability and reactivity of a heteroaryl sulfonyl fluoride. The experimental protocols provided in this guide offer a framework for its synthesis and characterization. This document serves as a valuable resource for researchers embarking on studies involving this promising, yet under-explored, chemical entity.
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